
5-Fluoro-4-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Fluoro-4-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole is a fluorinated benzimidazole derivative This compound is of interest due to its unique structural features, which include multiple fluorine atoms and a trifluoromethoxy group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-4-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-2-nitroaniline and trifluoromethylating agents.
Nitration: The initial step involves the nitration of 4-fluoro-2-nitroaniline to introduce the nitro group.
Reduction: The nitro group is then reduced to an amine group using reducing agents such as iron powder or tin chloride.
Cyclization: The amine group undergoes cyclization with a suitable reagent, such as formic acid, to form the benzimidazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve high yields and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the benzimidazole ring.
Reduction: Reduction reactions can target the fluorinated groups, although these reactions are less common due to the stability of the fluorine atoms.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorinated positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used, although the fluorinated groups are generally resistant.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Oxidation can lead to the formation of benzimidazole derivatives with additional oxygen-containing functional groups.
Reduction: Reduction products may include partially defluorinated compounds.
Substitution: Substitution reactions can yield a variety of derivatives depending on the nucleophile used.
Chemistry:
- The compound is used as a building block in the synthesis of more complex fluorinated molecules.
- It serves as a precursor for the development of new materials with unique properties.
Biology and Medicine:
- The compound has potential applications in drug discovery due to its ability to interact with biological targets.
- It is studied for its potential as an antimicrobial or anticancer agent.
Industry:
- The compound is used in the development of advanced materials, such as fluorinated polymers and coatings.
- It is also explored for its potential use in agrochemicals and pesticides.
作用機序
The mechanism of action of 5-Fluoro-4-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole involves its interaction with specific molecular targets. The fluorinated groups enhance its binding affinity to these targets, which may include enzymes or receptors. The compound can modulate the activity of these targets, leading to its observed biological effects.
類似化合物との比較
5-Fluoro-2-(trifluoromethyl)-1H-benzimidazole: Lacks the trifluoromethoxy group, resulting in different chemical and biological properties.
4-(Trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole: Lacks the fluorine atom at the 5-position, affecting its reactivity and applications.
Uniqueness:
- The presence of both trifluoromethoxy and trifluoromethyl groups, along with the fluorine atom at the 5-position, makes 5-Fluoro-4-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole unique. These features contribute to its enhanced stability, reactivity, and potential applications in various fields.
特性
分子式 |
C9H3F7N2O |
|---|---|
分子量 |
288.12 g/mol |
IUPAC名 |
5-fluoro-4-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C9H3F7N2O/c10-3-1-2-4-5(6(3)19-9(14,15)16)18-7(17-4)8(11,12)13/h1-2H,(H,17,18) |
InChIキー |
OHGIJELBVMYRLZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C2=C1NC(=N2)C(F)(F)F)OC(F)(F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


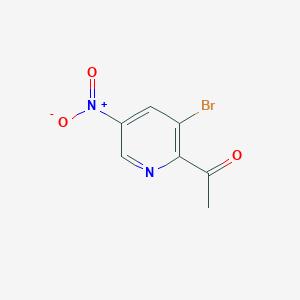
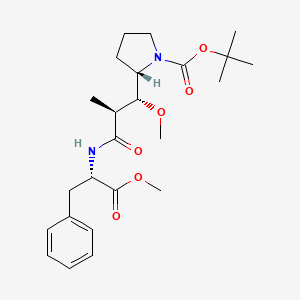
![Ethyl 2-[4-(3-pyrazolyl)phenyl]acetate](/img/structure/B12847002.png)
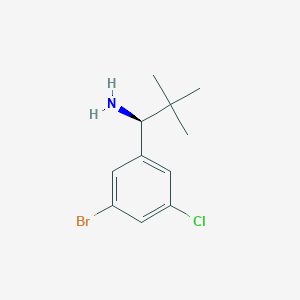
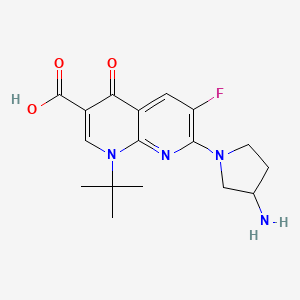

![6-Fluoro-1-phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline](/img/structure/B12847017.png)
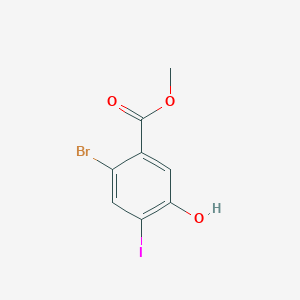

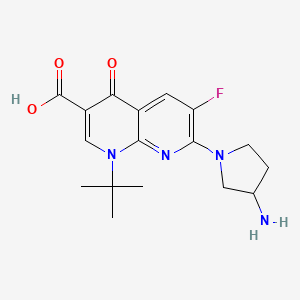
![tert-butyl N-[1-(cyclobutylmethyl)piperidin-4-yl]-N-methylcarbamate](/img/structure/B12847042.png)
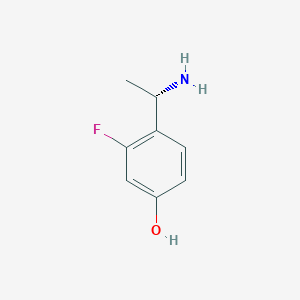
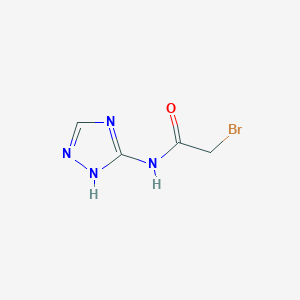
![N-Methyl-4-(pyrazolo[1,5-b]pyridazin-3-yl)pyrimidin-2-amine](/img/structure/B12847070.png)
